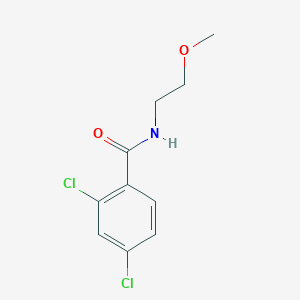![molecular formula C9H7NO2S2 B6075230 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one](/img/structure/B6075230.png)
5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one, also known as MTFT, is a compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. MTFT is a heterocyclic compound that contains a thiazolidin-2-one ring system and a furan ring. The compound has been synthesized using various methods, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
作用機序
The mechanism of action of 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one is not fully understood. However, studies have suggested that 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one may act by inhibiting bacterial and fungal cell wall synthesis and disrupting cell membrane integrity. In addition, 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one may induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one has been found to have various biochemical and physiological effects. Studies have shown that 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one can inhibit the growth of bacterial and fungal cells by disrupting their cell wall synthesis and cell membrane integrity. In addition, 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one has been found to induce apoptosis in cancer cells by activating caspase-dependent pathways. 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one has also been found to have antioxidant and anti-inflammatory activities.
実験室実験の利点と制限
5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one has several advantages for lab experiments, including its potent antibacterial, antifungal, and antitumor activities. In addition, 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one has been found to have low toxicity to mammalian cells, making it a potential candidate for drug development. However, the limitations of 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one for lab experiments include its low solubility in water and its instability under acidic conditions.
将来の方向性
There are several future directions for research on 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one. One direction is to study the structure-activity relationship of 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one and its derivatives to identify compounds with improved antibacterial, antifungal, and antitumor activities. Another direction is to study the mechanism of action of 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one in more detail to identify potential targets for drug development. In addition, future research could focus on developing formulations of 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one with improved solubility and stability for drug delivery applications. Finally, research could focus on studying the potential applications of 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one in other fields, such as agriculture and materials science.
Conclusion:
In conclusion, 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one is a compound that has shown potential applications in various fields of scientific research, including medicine, agriculture, and materials science. 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one has potent antibacterial, antifungal, and antitumor activities and has low toxicity to mammalian cells, making it a potential candidate for drug development. Future research on 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one could focus on identifying compounds with improved activities, studying the mechanism of action in more detail, and developing formulations for drug delivery applications.
合成法
5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one can be synthesized using various methods, including the reaction of 2-aminothiophenol with furfural in the presence of acetic acid and subsequent cyclization with chloroacetic acid. Another method involves the reaction of 2-aminothiophenol with furfural in the presence of p-toluenesulfonic acid and subsequent cyclization with thioglycolic acid. The yield of 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one using these methods ranges from 60-80%.
科学的研究の応用
5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one has shown potential applications in various fields of scientific research. In the field of medicine, 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one has been studied for its antibacterial, antifungal, and antitumor activities. Studies have shown that 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one has potent antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one has also been found to have antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, studies have shown that 5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one has antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c1-5-2-3-6(12-5)4-7-8(13)10-9(11)14-7/h2-4H,1H3,(H,10,11,13)/b7-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQYZZVWLNKDCK-DAXSKMNVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=S)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=S)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B6075171.png)
![5-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6075173.png)
![N-(3-fluoro-4-methylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6075174.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6075188.png)


![1-{4-[1-(3-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B6075201.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6075208.png)
![5-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6075210.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B6075222.png)
![1'-{[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]carbonyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B6075232.png)
